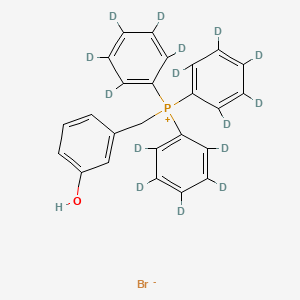

MitoP-d15 (bromide)

Description

Bromide derivatives, in general, exhibit ionic interactions and stability in biological systems, making them suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula |

C25H22BrOP |

|---|---|

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(3-hydroxyphenyl)methyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium;bromide |

InChI |

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D; |

InChI Key |

SVALDZORJHFRCU-CORGUAOTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[P+](CC2=CC(=CC=C2)O)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of MitoP-d15 (bromide) involves the use of deuterated triphenylphosphine. The reaction is typically carried out in boiling toluene under reflux conditions. The MitoP bromide precipitates from the solution and can be purified through recrystallization from ethanol if necessary .

Chemical Reactions Analysis

MitoP-d15 (bromide) undergoes several types of chemical reactions, including:

Oxidation: It reacts with hydrogen peroxide within the mitochondrial matrix to form MitoP.

Substitution: The triphenylphosphonium group can be substituted with other functional groups to create various derivatives. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. .

Scientific Research Applications

MitoP-d15 (bromide) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in mass spectrometry to study chemical reactions and pathways.

Biology: Helps in understanding mitochondrial function and oxidative stress by quantifying hydrogen peroxide levels.

Industry: Utilized in the development of new drugs and therapeutic agents targeting mitochondrial functions

Mechanism of Action

MitoP-d15 (bromide) exerts its effects by accumulating in the mitochondrial matrix due to the lipophilic alkyltriphenylphosphonium group. Once inside the mitochondria, it reacts with hydrogen peroxide to form MitoP. This reaction allows for the quantification of hydrogen peroxide levels, providing insights into oxidative stress and mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromide Compounds

Crystal Structure and Bonding Patterns

A relevant structural analog is 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), which crystallizes in a monoclinic P2₁/c space group. Key features include:

- Hydrogen bonding : Three N–H⋯Br charge-assisted hydrogen bonds per cation, stabilizing the crystal lattice.

- Bond geometry : Elongated C–S bonds (1.710–1.728 Å) and rotational freedom of the isothiouronium group.

MitoP-d15 (bromide) , if structurally analogous, may exhibit similar ionic interactions but with distinct substituents (e.g., aromatic vs. aliphatic groups) influencing packing efficiency and solubility. For example, mitochondrial-targeting moieties (e.g., TPP+) in MitoP-d15 could introduce steric effects absent in simpler aryl-methyl bromides .

Table 1: Structural Comparison of Bromide Salts

| Compound | Space Group | Hydrogen Bonds (N–H⋯X) | Key Structural Features |

|---|---|---|---|

| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | P2₁/c | 3 N–H⋯Br bonds | Planar naphthyl core, rotational S-C |

| 2-Phenylisothiouronium chloride | P-1 | 4 N–H⋯Cl bonds | Four chloride interactions per cation |

| MitoP-d15 (bromide)* | Not reported | Likely ionic/charge-assisted | Mitochondrial-targeting substituents |

*Inferred properties based on nomenclature and related compounds.

Functional Comparisons: Pharmacological Bromides

highlights rocuronium bromide and vecuronium bromide , neuromuscular blockers used for intubation. Key findings:

- Onset time : Both achieve intubation readiness in 60 seconds, comparable to succinylcholine.

- Hemodynamic stability : Superior to succinylcholine due to minimal cardiovascular effects.

If MitoP-d15 (bromide) is a neuromuscular agent, its efficacy could be benchmarked against these compounds. However, mitochondrial-targeted bromides are more likely to function as redox probes or antioxidants, differing mechanistically from neuromuscular blockers.

Biological Activity

MitoP-d15 (bromide) is a derivative of MitoB, a mitochondria-targeted probe, specifically designed to study oxidative stress within biological systems. This compound plays a significant role in assessing mitochondrial function and redox states by selectively reacting with hydrogen peroxide (H₂O₂) in the mitochondrial matrix. This article delves into the biological activity of MitoP-d15, summarizing its mechanisms, applications, and relevant research findings.

MitoP-d15 is synthesized from MitoB-d15 through a selective reaction with hydrogen peroxide. The key steps in this transformation are as follows:

- Accumulation in Mitochondria : MitoB-d15, due to its triphenylphosphonium cation structure, accumulates preferentially in mitochondria owing to its lipophilicity.

- Reaction with H₂O₂ : Upon entering the mitochondrial environment, MitoB-d15 reacts with hydrogen peroxide to form MitoP-d15, which serves as an exomarker for oxidative stress.

- Selective Measurement : The conversion rate from MitoB-d15 to MitoP-d15 is slower than the natural catabolism of hydrogen peroxide by mitochondrial peroxidases, allowing for accurate assessments of oxidative stress without interference .

Biological Significance

The biological significance of MitoP-d15 lies in its ability to provide insights into various pathological conditions associated with oxidative stress, including neurodegenerative diseases and cardiovascular disorders. Elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide, are implicated in these diseases, making MitoP-d15 an essential tool for researchers investigating mitochondrial health and disease mechanisms.

Applications

MitoP-d15 has diverse applications in biological research:

- Oxidative Stress Studies : It serves as a reliable probe for measuring hydrogen peroxide levels in live animal models.

- Mitochondrial Function Assessment : Researchers utilize it to evaluate mitochondrial function and redox states under various physiological and pathological conditions.

- Comparative Studies : It is compared with other mitochondrial-targeted compounds like MitoQ and Dihydroethidium to highlight its unique specificity for H₂O₂ .

Research Findings

Several studies have explored the efficacy and applications of MitoP-d15:

- In Vivo Studies : Research demonstrated that MitoB-d15 effectively measures ROS levels in live organisms, providing crucial data on mitochondrial health.

- Mechanistic Insights : A study showed that the conversion of MitoB-d15 to MitoP-d15 occurs selectively and at a controlled rate, reinforcing its utility as a specific indicator of oxidative stress .

Case Study Summary

Q & A

Basic Research Questions

Q. How can I design an experiment to determine the optimal concentration of MitoP-d15 (bromide) for mitochondrial oxidative stress assays?

- Methodological Answer : Use the PICOT framework to structure your experiment:

- Population : Define the biological model (e.g., isolated mitochondria, cell lines, in vivo systems).

- Intervention : Test a range of MitoP-d15 concentrations (e.g., 1–50 µM) based on prior literature .

- Comparison : Include controls (e.g., untreated samples, alternative probes like MitoSOX).

- Outcome : Quantify fluorescence intensity or ROS levels via plate readers or microscopy.

- Time : Establish timepoints aligned with mitochondrial stress kinetics (e.g., 30 mins to 24 hrs).

Validate results using orthogonal methods (e.g., electron transport chain activity assays) to confirm specificity .

Q. What are the critical parameters for validating MitoP-d15 (bromide) specificity in heterogeneous cellular environments?

- Methodological Answer :

- Sample Preparation : Ensure mitochondrial isolation purity (e.g., via differential centrifugation and marker enzymes like citrate synthase) .

- Interference Testing : Assess cross-reactivity with non-mitochondrial ROS sources (e.g., NADPH oxidases) using inhibitors like apocynin .

- Data Triangulation : Combine MitoP-d15 data with mitochondrial membrane potential probes (e.g., JC-1) to rule out confounding depolarization effects .

Advanced Research Questions

Q. How should I address contradictory results when using MitoP-d15 (bromide) in comparative studies with other mitochondrial probes?

- Methodological Answer :

- Hypothesis-Driven Analysis : Use the PEA framework (Population, Exposure, Analysis) to isolate variables:

- Population : Compare cell types with varying mitochondrial densities (e.g., hepatocytes vs. fibroblasts).

- Exposure : Standardize ROS induction methods (e.g., antimycin A vs. H2O2).

- Analysis : Apply statistical tests (e.g., ANOVA with post-hoc correction) to identify probe-specific biases .

- Technical Audit : Re-examine dye loading protocols (e.g., incubation temperature, solvent compatibility) and quantify intracellular retention .

Q. What experimental strategies can mitigate batch-to-batch variability in MitoP-d15 (bromide) reactivity?

- Methodological Answer :

- Quality Control :

- Chemical Characterization : Use LC-MS to verify bromide counterion stability and probe purity (>95% by HPLC) .

- Standard Curves : Generate daily calibration curves under controlled redox conditions (e.g., using xanthine/xanthine oxidase systems) .

- Normalization : Express data as fold-change relative to internal controls (e.g., mitochondrial DNA content) to minimize batch effects .

Q. How do I design a longitudinal study to assess MitoP-d15 (bromide)’s temporal resolution in chronic oxidative stress models?

- Methodological Answer :

- FINER Criteria :

- Feasible : Pilot studies to determine sampling frequency (e.g., weekly measurements over 8 weeks).

- Novel : Compare acute vs. chronic ROS dynamics in disease models (e.g., neurodegenerative vs. metabolic).

- Ethical : Adhere to IACUC protocols for in vivo longevity studies .

- Relevant : Link temporal data to functional outcomes (e.g., ATP production, apoptosis markers) .

- Data Integration : Use time-series clustering to identify oxidative stress "thresholds" predictive of phenotypic changes .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing high-throughput MitoP-d15 (bromide) datasets?

- Methodological Answer :

- Preprocessing : Normalize fluorescence values to cell count (e.g., Hoechst staining) and apply outlier detection (e.g., Grubbs’ test) .

- Multivariate Analysis : Use PCA or PLS-DA to disentangle ROS signals from technical noise .

- Reproducibility : Report effect sizes with 95% confidence intervals and power analysis (α=0.05, β=0.2) .

Q. How can I reconcile discrepancies between MitoP-d15 (bromide) results and transcriptomic/proteomic oxidative stress markers?

- Methodological Answer :

- Cross-Validation : Apply COSMIN guidelines to assess measurement invariance:

- Compare temporal resolution (MitoP-d15 detects acute ROS vs. delayed gene expression).

- Use pathway enrichment (e.g., GO terms for "response to oxidative stress") to align omics data with probe signals .

- Mechanistic Modeling : Build kinetic models integrating ROS flux and antioxidant enzyme activity (e.g., SOD2, GPx) .

Tables for Experimental Design

| Parameter | Recommendation | Validation Method |

|---|---|---|

| MitoP-d15 Concentration Range | 1–50 µM (cell-based); 5–100 µM (in vitro) | Dose-response curve (IC50) |

| Incubation Time | 30 min–2 hrs (acute); 24–72 hrs (chronic) | Time-lapse fluorescence microscopy |

| Counterion Stability | LC-MS post-reconstitution in PBS/DMSO | Peak area ratio (bromide vs. parent) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.